molecular formula C17H11ClF3N3O2S B4502843 N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B4502843
M. Wt: 413.8 g/mol
InChI Key: DIZLVDQNNQAERH-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, a thiophene ring, and a pyridazinone moiety

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: This step might involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the chlorinated phenyl ring: This can be done through nucleophilic aromatic substitution or other suitable methods.

    Incorporation of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
  • N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridazin-1(6H)-yl)acetamide
  • N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Uniqueness

The uniqueness of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide lies in its combination of functional groups and structural features

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O2S/c18-12-4-3-10(8-11(12)17(19,20)21)22-15(25)9-24-16(26)6-5-13(23-24)14-2-1-7-27-14/h1-8H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZLVDQNNQAERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
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N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
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N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

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